molecular formula C16H15Cl2N3 B026221 6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine CAS No. 365213-33-8

6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine

Cat. No.: B026221
CAS No.: 365213-33-8
M. Wt: 320.2 g/mol
InChI Key: OCVHNRLYRKDDFL-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a chloro-substituted imidazo[1,2-a]pyridine core with a 4-chlorophenyl group at position 2 and an N,N-dimethylmethanamine moiety at position 3 (CAS: 365213-33-8) .

Properties

IUPAC Name

1-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3/c1-20(2)10-14-16(11-3-5-12(17)6-4-11)19-15-8-7-13(18)9-21(14)15/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVHNRLYRKDDFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397151
Record name 3N-551S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365213-33-8
Record name 3N-551S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Imidazo[1,2-a]pyridine Formation

The imidazo[1,2-a]pyridine scaffold is typically assembled via cyclocondensation of 2-aminopyridine derivatives with α-haloketones or α,β-unsaturated carbonyl compounds. For this compound, the preferred starting material is 6-chloro-2-aminopyridine , which reacts with 4-chlorophenylglyoxal in the presence of a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) under reflux conditions.

Mechanistic Insights :

  • The reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration and aromatization.

  • Chlorine at position 6 of the pyridine ring enhances electrophilicity, facilitating cyclization.

Optimization Parameters :

VariableOptimal RangeImpact on Yield
SolventEthanol/water (3:1)Maximizes solubility of intermediates
Temperature80–90°CBalances reaction rate and side-product formation
Catalyst Loading10 mol% p-TsOHAccelerates cyclization without over-acidification

Functional Group Interconversion and Final Assembly

For compounds requiring late-stage chlorophenyl incorporation, a Suzuki-Miyaura coupling is employed post-cyclization. However, in this case, the 4-chlorophenyl group is introduced earlier to streamline synthesis.

Key Reaction Metrics :

StepReagentsTime (h)Yield (%)
Cyclization4-chlorophenylglyoxal, p-TsOH878
BrominationNBS, CCl₄288
AminationMe₂NH, THF1273

Purification and Characterization

Purification Workflow :

  • Crude Product : Wash with cold ethyl acetate to remove unreacted dimethylamine.

  • Column Chromatography : Use silica gel (230–400 mesh) with a gradient of 5–20% methanol in dichloromethane.

  • Recrystallization : Dissolve in hot hexane/ethyl acetate (1:1) and cool to −20°C (final purity >98%).

Analytical Validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 6.94 (s, 1H, pyridine-H), 4.32 (s, 2H, CH₂N), 2.32 (s, 6H, N(CH₃)₂).

  • HPLC : Retention time 12.3 min (C18 column, 70:30 acetonitrile/water, 1 mL/min).

Industrial-Scale Adaptations

Large-scale production replaces batch-wise amination with continuous flow reactors :

  • Flow Setup : Mix bromomethyl intermediate with dimethylamine in supercritical CO₂ at 100 bar and 50°C.

  • Advantages : 20% higher yield, 50% reduction in reaction time, and improved safety profile.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Classical StepwiseHigh purity, reproducibleLengthy (5 steps)58
One-Pot CyclizationReduced solvent useLower amine group incorporation42
Flow ChemistryScalable, efficientHigh initial capital cost78

Troubleshooting Common Issues

Low Amination Yield :

  • Cause : Residual moisture deactivating the bromomethyl intermediate.

  • Solution : Use molecular sieves during reagent storage and reaction.

Byproduct Formation (Di-methylated derivative) :

  • Mitigation : Limit dimethylamine stoichiometry to 1.2 equivalents and monitor reaction via TLC.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.

Major Products

    Oxidation: N-oxides of the imidazo[1,2-a]pyridine core.

    Reduction: Reduced derivatives with hydrogen replacing the chloro groups.

    Substitution: Derivatives with various functional groups replacing the chloro substituents.

Scientific Research Applications

The compound's structure can be represented as follows:

SMILES CN C Cc1c nc2ccc Cl cn12 c3ccc Cl cc3\text{SMILES }\text{CN C Cc1c nc2ccc Cl cn12 c3ccc Cl cc3}

Medicinal Chemistry

6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine has been investigated for its potential pharmacological properties. Research indicates that compounds with imidazo[1,2-a]pyridine frameworks often exhibit biological activity against various targets, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The presence of the chlorophenyl group enhances the compound's ability to disrupt bacterial cell membranes, indicating potential as an antimicrobial agent.

Material Science

The unique chemical structure of this compound allows it to be used in the development of advanced materials:

  • Polymer Chemistry : It can serve as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties.
  • Nanotechnology : Research has explored its application in creating nanomaterials for drug delivery systems, where its chemical stability and biocompatibility are advantageous.

Analytical Chemistry

This compound is also utilized in analytical methods:

  • Chromatography : It is used as a standard in high-performance liquid chromatography (HPLC) for the quantification of similar compounds in complex mixtures.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of imidazo[1,2-a]pyridine derivatives, including this compound. The results demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values indicating potency comparable to existing chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In an investigation published in Antibiotics, researchers assessed the antimicrobial activity of various imidazo compounds against Gram-positive and Gram-negative bacteria. The study found that this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Modifications and Pharmacological Implications

The imidazo[1,2-a]pyridine scaffold is highly tunable, with substituents critically influencing pharmacological activity, metabolic stability, and toxicity. Below is a comparative analysis of key analogues:

Table 1: Structural and Pharmacological Comparisons
Compound Name / ID Substituents (Position) Key Properties/Findings References
Target Compound 2: 4-Cl-Ph; 3: N,N-dimethylmethanamine Improved solubility vs. Alpidem; no direct hepatotoxicity reported (inference from SAR)
Alpidem 2: 4-Cl-Ph; 3: N,N-dipropylacetamide Withdrawn due to severe hepatotoxicity; rapid metabolic degradation
Zolpidem 2: 4-Me-Ph; 3: N,N-dimethylacetamide Marketed hypnotic; no hepatotoxicity observed (structural safety via methyl groups)
Cpd S3 () 3: N,N-dimethylmethanamine High synthetic yield (788 mg); potential CNS activity inferred from structural class
CLINME () 2: 4-I-Ph; 3: N-ethyl-N-methylacetamide Used as PET tracer; demonstrates blood-brain barrier penetration and specific binding
Cpd S8 () 3: N-methylbenzamide Lower solubility due to benzamide group; moderate metabolic stability

Metabolic Stability and Degradation Pathways

  • Target Compound vs. Alpidem: Both share 6-chloro and 4-chlorophenyl groups, which are associated with rapid oxidative metabolism .
  • Fluorophenyl Analogues : 2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivatives exhibit 89% metabolic stability under experimental conditions, suggesting fluorination improves resistance to degradation .

Toxicity and Structural Alerts

  • Alpidem : The dipropylacetamide group and chloro substituents are linked to hepatotoxicity via mitochondrial dysfunction .
  • Target Compound : The dimethylamine group lacks the hepatotoxic structural alerts (e.g., long alkyl chains) present in Alpidem, suggesting a safer profile .

Pharmacokinetic and Solubility Data

Table 2: Physicochemical and ADME Properties
Compound Name Aqueous Solubility LogP (Predicted) Key ADME Findings References
Target Compound Moderate ~2.5 Likely improved CNS penetration vs. S8
Alpidem Low ~4.1 High lipophilicity contributes to toxicity
Cpd S9 () Low ~3.8 Poor solubility due to diethylbenzamide

Biological Activity

Overview

6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine, commonly referred to as 6-Cl-2-CP-NDIP, is a synthetic heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

  • IUPAC Name : 1-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine
  • Molecular Formula : C₁₆H₁₅Cl₂N₃
  • Molecular Weight : 320.22 g/mol
  • CAS Number : 365213-33-8

The compound features a chloro-substituted phenyl group and a dimethylamino group, which contribute to its reactivity and biological properties.

Antimicrobial Activity

Research has indicated that 6-Cl-2-CP-NDIP exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study reported its effectiveness against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of approximately 31.25 µg/mL against Micrococcus luteus . The presence of electron-withdrawing groups like chlorine on the phenyl ring enhances its antibacterial activity.

Anticancer Activity

The anticancer potential of 6-Cl-2-CP-NDIP has been explored in several studies:

  • Cell Line Studies : In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and colon cancer cells. The structure-activity relationship (SAR) analysis revealed that the chlorinated phenyl group significantly contributes to its cytotoxic effects .
  • Mechanism of Action : The proposed mechanism includes the induction of apoptosis in cancer cells via the activation of caspase pathways. This suggests that the compound may serve as a lead for developing new anticancer agents.

Study 1: Antimicrobial Efficacy

A recent study focused on synthesizing derivatives of imidazo[1,2-a]pyridine compounds and evaluating their antibacterial properties. The results indicated that compounds with similar structures to 6-Cl-2-CP-NDIP showed promising activity against resistant strains of Staphylococcus aureus (MRSA) and Enterococcus faecalis (VRE) .

Study 2: Anticancer Potential

In another investigation, researchers synthesized several analogs of 6-Cl-2-CP-NDIP and assessed their cytotoxicity against human cancer cell lines. The findings revealed that modifications to the imidazo[1,2-a]pyridine scaffold could enhance anticancer activity, with some derivatives exhibiting IC50 values below 10 µM against HT29 colon cancer cells .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
AlpidemAlpidem StructureAnxiolytic effects; lower cytotoxicity
Other Imidazo DerivativesVariousVariable antimicrobial and anticancer activities

This compound is distinguished by its specific substitution pattern which enhances its reactivity compared to other derivatives.

Q & A

Q. What synthetic routes are recommended for preparing this compound, and what parameters critically influence reaction yield?

The compound can be synthesized via cyclocondensation of chlorinated precursors followed by reductive amination. Key steps include:

  • Formation of the imidazo[1,2-a]pyridine core using phosphorus oxychloride/DMF as a formylation agent under reflux (0–10°C, 8 hours) .
  • Reductive amination with sodium borohydride to stabilize the methanamine group, requiring strict control of stoichiometry and pH . Critical parameters: Solvent choice (chloroform vs. 1,2-dimethoxyethane), temperature control during exothermic steps, and catalyst purity. Yields drop significantly if intermediates are not purified before reduction .

Q. Which spectroscopic techniques are most effective for structural characterization, and how should conflicting spectral data be resolved?

  • 1H/13C NMR : Resolves aromatic proton environments and confirms dimethylamine substitution .
  • Mass spectrometry (HRMS) : Validates molecular weight and detects chlorine isotopic patterns .
  • IR spectroscopy : Identifies C-N stretching in the imidazo-pyridine core (~1600 cm⁻¹) . Ambiguities in NOE or coupling constants can arise due to rotational isomerism; use 2D NMR (COSY, HSQC) and elemental analysis for cross-validation .

Q. What safety protocols are essential when handling reactive intermediates in its synthesis?

  • Chlorinated intermediates (e.g., 3-nitroimidazo[1,2-b]pyridazine derivatives) require:
  • Use of fume hoods and flame-resistant labware (avoid sparks/heat) .
  • PPE: Nitrile gloves, goggles, and flame-retardant coats .
  • Emergency measures: Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do chlorophenyl substituents influence electronic properties and reactivity in cross-coupling reactions?

The 4-chlorophenyl group is electron-withdrawing, reducing electron density at the pyridine N-atom and directing electrophilic attacks to the 6-position. This enhances stability in Suzuki-Miyaura couplings but reduces nucleophilic substitution rates at the methanamine group . Computational studies (DFT) show a Hammett σₚ value of +0.23 for the substituent, correlating with observed regioselectivity .

Q. What computational strategies improve pharmacokinetic predictions when experimental solubility data conflicts with models?

  • QSAR models : Use descriptors like topological polar surface area (TPSA ≈ 45 Ų) and LogP (2.8–3.1) to predict blood-brain barrier permeability .
  • Molecular dynamics (MD) : Simulate solvation free energy in explicit water to resolve discrepancies between COSMO-RS and experimental solubility .
  • Hybrid approaches : Combine quantum mechanics (QM) for electronic properties with machine learning to refine bioavailability predictions .

Q. How can reactor design optimize catalytic reduction steps while preserving stereochemical integrity?

  • Continuous-flow reactors : Enhance heat dissipation during exothermic borohydride reductions, minimizing racemization .
  • Catalyst immobilization : Use silica-supported Pd catalysts to improve turnover and reduce metal leaching .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of intermediate stereochemistry .

Q. What mechanistic insights explain contradictory biological activity between in vitro and in vivo models?

Discrepancies often arise from:

  • Metabolic instability : Rapid hepatic oxidation of the methanamine group in vivo, not observed in cell assays .
  • Protein binding : Plasma albumin binding reduces free drug concentration, requiring adjustment of dosing regimens in PK/PD models . Mitigation: Introduce deuterium at labile C-H bonds or use prodrug strategies to enhance metabolic stability .

Q. How do competing reaction pathways during core formation affect byproduct profiles, and how can these be quantified?

  • Byproducts : Include regioisomeric imidazo[1,2-a]pyridines (e.g., 8-chloro derivatives) due to incomplete regiocontrol during cyclization .
  • Analytical methods : Use HPLC-MS with a C18 column (ACN/water gradient) to resolve isomers. Quantify impurities via UV absorption at 254 nm .
  • Process optimization : Adjust solvent polarity (e.g., DMF → DMSO) to favor kinetic over thermodynamic product formation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine
Reactant of Route 2
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6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine

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